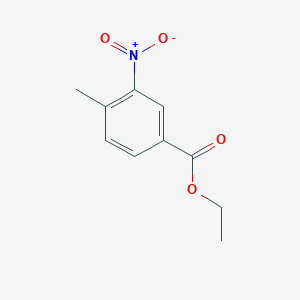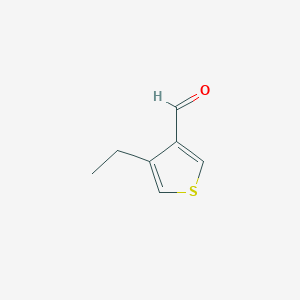
3-Thiophenecarboxaldehyde, 4-ethyl- (9CI)
描述
3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by an ethyl group at the 4-position and a formyl group at the 3-position of the thiophene ring. It is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with ethyl formate and phosphorus oxychloride to introduce the formyl group at the 3-position. Another method involves the Friedel-Crafts acylation of thiophene with ethyl chloroformate, followed by oxidation to form the aldehyde group.
Industrial Production Methods: Industrial production of 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions: 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: 4-Ethylthiophene-3-carboxylic acid.
Reduction: 4-Ethylthiophene-3-methanol.
Substitution: Various halogenated thiophene derivatives.
科学研究应用
3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and conductive polymers.
作用机制
The mechanism of action of 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can undergo nucleophilic addition reactions, which are crucial in many biochemical pathways. The thiophene ring can also participate in π-π interactions, influencing the compound’s binding affinity to molecular targets.
相似化合物的比较
Thiophene-2-carboxaldehyde: Similar structure but with the formyl group at the 2-position.
4-Methylthiophene-3-carboxaldehyde: Similar structure but with a methyl group instead of an ethyl group.
3-Ethylthiophene: Lacks the formyl group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) is unique due to the presence of both the ethyl and formyl groups, which confer specific reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
4-ethylthiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-2-6-4-9-5-7(6)3-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKLUYQYWJBWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


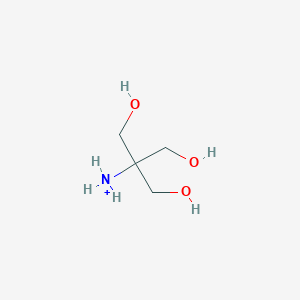
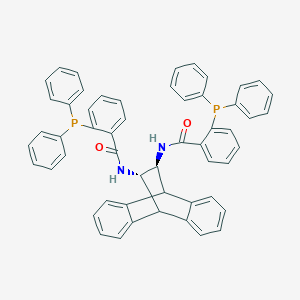
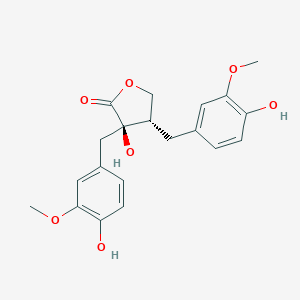
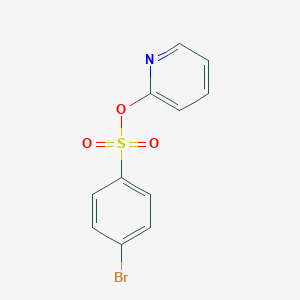
![Imidazo[1,2-a]pyrazin-3-amine](/img/structure/B173388.png)
![Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester](/img/structure/B173389.png)
![2-Butenal, 2-methyl-4-[3a,4,5,7-tetrahydro-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methyl-2-butenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-, [1R-[1alpha,1(Z),3abeta,5alpha,14aS*]]-](/img/structure/B173392.png)
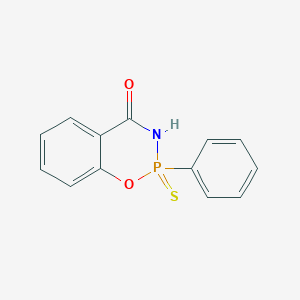

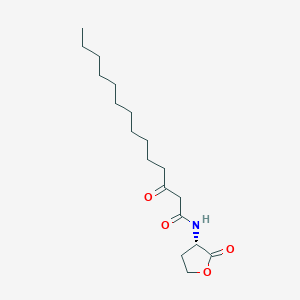
![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)
